(S)-N1-(4-((3-CHLORO-4-FLUOROPHENYL)AMINO)-7-((TETRAHYDROFURAN-3-YL)OXY)QUINAZOLIN-6-YL)-N2,N2-DIMETHYLOXALAMIDE

描述

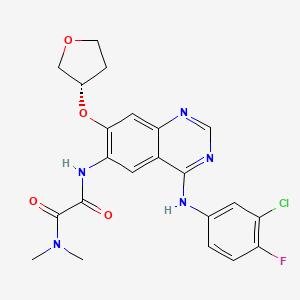

(S)-N1-(4-((3-CHLORO-4-FLUOROPHENYL)AMINO)-7-((TETRAHYDROFURAN-3-YL)OXY)QUINAZOLIN-6-YL)-N2,N2-DIMETHYLOXALAMIDE is a quinazoline-derived small molecule with a stereospecific (S)-configured oxalamide moiety. Its structure includes a 3-chloro-4-fluorophenylamino group at position 4 of the quinazoline core, a tetrahydrofuran-3-yloxy substituent at position 7, and a dimethyloxalamide group at position 5. This compound is hypothesized to target kinase signaling pathways, leveraging its quinazoline scaffold for ATP-binding site inhibition . The stereochemistry of the tetrahydrofuran-3-yloxy group and the dimethyloxalamide tail are critical for its selectivity and binding affinity, distinguishing it from related analogs .

属性

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-N',N'-dimethyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN5O4/c1-29(2)22(31)21(30)28-18-8-14-17(9-19(18)33-13-5-6-32-10-13)25-11-26-20(14)27-12-3-4-16(24)15(23)7-12/h3-4,7-9,11,13H,5-6,10H2,1-2H3,(H,28,30)(H,25,26,27)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTARPMHKVXFGC-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN5O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitro-Reduction Followed by Amidation

The most widely reported method involves a three-stage process starting from (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine.

-

Nitro-Reduction :

The nitro group at position 6 of the quinazoline core is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or iron in hydrochloric acid. For example, iron-mediated reduction in HCl/ethanol at 60–70°C achieves >95% conversion. -

Amidation with Dimethyloxalyl Chloride :

The resultant amine intermediate reacts with dimethyloxalyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or N,N-dimethylacetamide (DMA). This step introduces the N2,N2-dimethyloxalamide side chain. Reaction temperatures of 0–5°C minimize side reactions, yielding 80–85% of the desired product. -

Purification and Isolation :

Crude product is purified via recrystallization from ethanol/water mixtures, achieving >99.5% purity. Critical process parameters include pH control (7–8) during work-up to prevent decomposition.

Controlled Degradation of Afatinib

Afatinib undergoes hydrolysis under basic conditions to form the target impurity. For example:

-

Base-Mediated Hydrolysis : Treatment of afatinib with 0.5N NaOH in isopropanol/water at 70°C for 18 hours induces cleavage of the Michael acceptor side chain, yielding the impurity in 93% yield.

-

Mechanism : The reaction proceeds via nucleophilic attack on the α,β-unsaturated carbonyl group, followed by elimination of the maleate counterion.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Time

-

Amidation Step : Temperatures >10°C promote over-reaction, generating hydroxy impurities (e.g., 1-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-5-hydroxypyrrolidin-2-one).

-

Degradation Studies : Prolonged heating (>24 hours) under basic conditions leads to quinazoline ring decomposition, necessitating strict time controls.

Impurity Control and Characterization

Major Process-Related Impurities

-

Acetamide Impurity (RRT 0.93):

Forms via reaction of the amine intermediate with residual acetic acid in DMA. Controlled by using high-purity DMA (<50 ppm acetic acid). -

Hydroxy Impurity (RRT 0.58):

Results from ring-opening of the tetrahydrofuran moiety under acidic conditions. Mitigated by maintaining pH >6 during work-up.

Analytical Methods

-

HPLC Conditions :

Column: C18 (250 × 4.6 mm, 5 µm); Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (30:70); Flow Rate: 1.0 mL/min; Detection: 254 nm. -

LC-MS/MS Characterization :

Protonated molecular ion at m/z 473.9 [M+H]⁺, with fragments at m/z 346.06 (loss of dimethyloxalamide) and m/z 304.05 (quinazoline core).

Scale-Up and Industrial Feasibility

A pilot-scale synthesis (300 g batch) demonstrated an overall yield of 84% for the free base, with impurities <0.10%. Key challenges include:

化学反应分析

Types of Reactions

(S)-N1-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-N2,N2-dimethyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

(S)-N1-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-N2,N2-dimethyloxalamide has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Afatinib.

Biology: Investigated for its potential biological activities and interactions with cellular targets.

Medicine: Studied for its role as an impurity in pharmaceutical formulations and its impact on drug efficacy and safety.

Industry: Utilized in the development and optimization of synthetic routes for Afatinib production.

作用机制

The mechanism of action of (S)-N1-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-N2,N2-dimethyloxalamide is closely related to its parent compound, Afatinib. It interacts with tyrosine kinase receptors, inhibiting their activity and thereby blocking the signaling pathways involved in cancer cell proliferation and survival. The molecular targets include the epidermal growth factor receptor (EGFR) and other related kinases.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other quinazoline derivatives but differs in key substituents (Table 1).

Table 1 : Structural comparison of quinazoline derivatives.

Pharmacological and Biochemical Differentiation

- Binding Affinity : The dimethyloxalamide group in the target compound likely enhances hydrogen bonding with kinase catalytic domains compared to the nitro group in the analog from , which may introduce steric hindrance .

- Solubility : The tetrahydrofuran-3-yloxy substituent improves aqueous solubility over the methoxy group in ’s compound, as oxygen-rich rings enhance polarity .

- Metabolic Stability : The dimethyloxalamide moiety may resist cytochrome P450-mediated oxidation better than the nitro group, which is prone to reduction .

Research Findings and Limitations

The target compound’s stereochemistry and substituent arrangement suggest superior target engagement, but in vivo validation is pending .

Notes

- The evidence provided lacks direct experimental comparisons (e.g., enzymatic assays, toxicity profiles).

- Structural hypotheses are inferred from substituent chemistry and kinase inhibitor design principles .

- Further collaboration with synthetic chemistry and pharmacology groups is recommended to validate these hypotheses.

生物活性

EGFR Inhibition

Quinazoline derivatives, particularly those with 4-anilino substituents, have shown significant activity as epidermal growth factor receptor (EGFR) inhibitors . The presence of the 4-((3-chloro-4-fluorophenyl)amino) moiety in our compound suggests it may possess EGFR inhibitory activity.

The compound likely acts as a Type I kinase inhibitor, binding to the ATP binding pocket of the active form of EGFR . This binding typically involves:

- Formation of hydrogen bonds with Met793 in the hinge region of EGFR

- Interactions between the quinazoline core and the ATP-binding site

- Additional interactions from the substituents, potentially enhancing binding affinity and selectivity

Anticancer Activity

Given its structural similarity to known EGFR inhibitors, this compound may exhibit anticancer properties, particularly against EGFR-dependent cancers such as certain types of non-small cell lung cancer (NSCLC) .

Potential for Overcoming Drug Resistance

The unique substitution pattern, including the (tetrahydrofuran-3-yl)oxy group at position 7 and the N2,N2-dimethyloxalamide at position 6, may confer advantages in terms of overcoming resistance to first-generation EGFR inhibitors like gefitinib .

Structure-Activity Relationship (SAR) Insights

Based on SAR studies of similar compounds:

- The 4-anilino substituent is crucial for EGFR binding and inhibition .

- The 7-position substituent (tetrahydrofuran-3-yl)oxy may enhance pharmacokinetic properties and potentially increase binding affinity .

- The 6-position substituent (N2,N2-dimethyloxalamide) could play a role in modulating the compound's activity and selectivity .

Potential Pharmacological Profile

While specific data for this compound is not available, based on similar quinazoline derivatives, we can hypothesize the following pharmacological characteristics:

- IC50 values for EGFR inhibition likely in the nanomolar range

- Potential for inhibition of both wild-type and mutant EGFR forms

- Possible activity against other receptor tyrosine kinases, which could contribute to both efficacy and side effects

Future Research Directions

To fully elucidate the biological activity of this compound, the following studies would be beneficial:

- In vitro kinase inhibition assays against various EGFR forms and other kinases

- Cell-based proliferation assays using EGFR-dependent cancer cell lines

- In vivo efficacy studies in relevant animal models

- Pharmacokinetic and toxicology studies to assess drug-like properties and safety profile

常见问题

Basic Research Questions

Q. How can researchers confirm the purity and structural identity of (S)-N1-(4-((3-CHLORO-4-FLUOROPHENYL)AMINO)-7-((TETRAHYDROFURAN-3-YL)OXY)QUINAZOLIN-6-YL)-N2,N2-DIMETHYLOXALAMIDE after synthesis?

- Methodological Answer :

- HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. A purity threshold of ≥95% is typical for research-grade compounds .

- NMR Spectroscopy : Perform ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm chemical shifts corresponding to the quinazoline core, tetrahydrofuran-3-yloxy substituent, and dimethyloxalamide group. Compare with published spectra of structurally related quinazoline derivatives .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C₂₃H₂₁ClFN₅O₄, exact mass calculated via isotopic distribution) .

Q. What reaction conditions optimize the synthesis of the tetrahydrofuran-3-yloxy substituent in quinazoline derivatives?

- Methodological Answer :

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is commonly used for nucleophilic substitution reactions involving alkoxy groups. Triethylamine (TEA) is added to scavenge HCl .

- Temperature Control : Reactions are typically conducted at room temperature (20–25°C) to avoid side reactions. For sluggish reactions, gentle heating (40–50°C) may be applied .

- Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) effectively isolates the product. Monitor fractions via TLC (Rf ~0.3–0.5) .

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap and water. If inhaled, move to fresh air and seek medical attention. Maintain a safety data sheet (SDS) specific to quinazoline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the tetrahydrofuran-3-yloxy group in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the tetrahydrofuran-3-yloxy group with morpholinopropoxy (as in ) or other alkoxy substituents. Compare IC₅₀ values in target assays (e.g., kinase inhibition) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess steric and electronic interactions between the substituent and the target protein’s active site .

Q. What experimental strategies resolve contradictions in reported biological activity data for quinazoline derivatives?

- Methodological Answer :

- Assay Standardization : Validate assays (e.g., cell viability, kinase inhibition) with positive controls (e.g., Gefitinib for EGFR inhibition) and replicate experiments across multiple cell lines .

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess compound stability, as variable metabolic profiles may explain discrepant in vivo/in vitro results .

Q. How can researchers validate the compound’s mechanism of action in complex disease models?

- Methodological Answer :

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to map downstream signaling pathways (e.g., MAPK/ERK, PI3K/AKT) .

Q. What advanced techniques characterize the compound’s solid-state properties?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., EGFR) to resolve binding modes .

- DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points and thermal stability .

Q. How can metabolic stability be improved without compromising target affinity?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterium at metabolically vulnerable sites (e.g., methyl groups) to slow CYP450-mediated degradation .

- Prodrug Design : Mask polar groups (e.g., oxalamide) with ester prodrugs to enhance bioavailability .

Tables for Key Data

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。